

The Structural Basis of Orantinib's Kinase Inhibition: A Technical Guide

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Compound of Interest

Compound Name: Orantinib

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Abstract

Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor activities. It primarily targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) families of kinases. This technical guide provides an in-depth overview of the structural and molecular basis of **Orantinib**'s kinase inhibition, detailing its mechanism of action, inhibitory activity, and effects on downstream signaling pathways. This document includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key molecular interactions and cellular pathways to serve as a comprehensive resource for the scientific community.

Introduction

Orantinib is an orally bioavailable, synthetic small molecule that functions as an ATP-competitive inhibitor of several receptor tyrosine kinases crucial for tumor growth and angiogenesis.[1][2] Its primary targets include VEGFR2 (KDR/Flk-1), PDGFR β , and FGFR1.[3][4] By binding to the ATP-binding pocket of these kinases, **Orantinib** blocks their autophosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades involved in cell proliferation, migration, and survival.[1][2] This guide elucidates the

structural features of **Orantinib**'s interaction with its target kinases and the experimental basis for its characterization.

Mechanism of Action: ATP-Competitive Inhibition

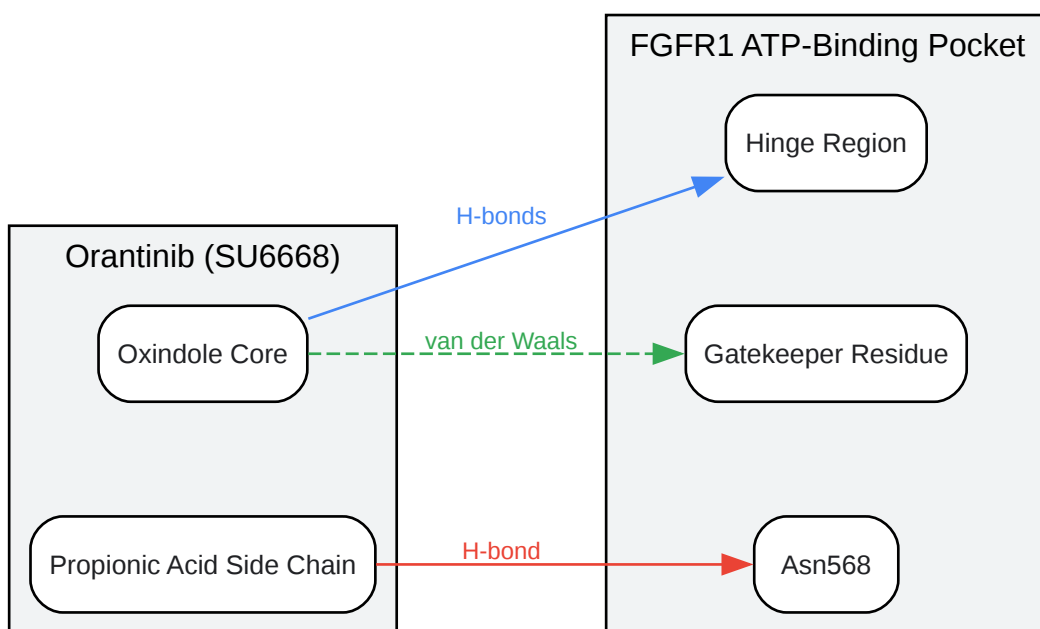
Orantinib functions as a competitive inhibitor with respect to ATP for the kinase domain of its target receptors.[3][5] This mode of inhibition is central to its efficacy in blocking the catalytic activity of these enzymes.

Structural Basis of FGFR1 Inhibition

Co-crystallographic studies of **Orantinib** (SU6668) with the catalytic domain of FGFR1 have provided critical insights into its binding mode.[3] The oxindole core of **Orantinib** acts as an adenine mimetic, forming key hydrogen bonds with the hinge region of the kinase domain.[3] Specifically, the oxindole moiety forms hydrogen bonds with the backbone of residues in the hinge region of the kinase.[3]

The propionic acid side chain of **Orantinib** plays a crucial role in its interaction with FGFR1. This side chain can adopt several conformations within the binding pocket, with a primary interaction involving the terminal carboxylate forming a hydrogen bond with the side chain of Asn568.[3]

Below is a diagram illustrating the key interactions between **Orantinib** and the ATP-binding pocket of FGFR1.



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Orantinib's interaction with the FGFR1 ATP-binding pocket.

Quantitative Inhibitory Activity

The inhibitory potency of **Orantinib** against its target kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (K_i) are key parameters demonstrating its efficacy.

Kinase Target	IC ₅₀ (μM)	K _i (nM)	Reference(s)
PDGFRβ	0.008	8	[1][4]
VEGFR2 (KDR/Flk-1)	2.1	2100	[4]
FGFR1	1.2	1200	[4]
c-Kit	0.1 - 1.0	-	[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of **Orantinib**.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to determine the IC₅₀ of **Orantinib** against a target kinase.

Objective: To measure the concentration of **Orantinib** required to inhibit 50% of the kinase activity in a cell-free system.

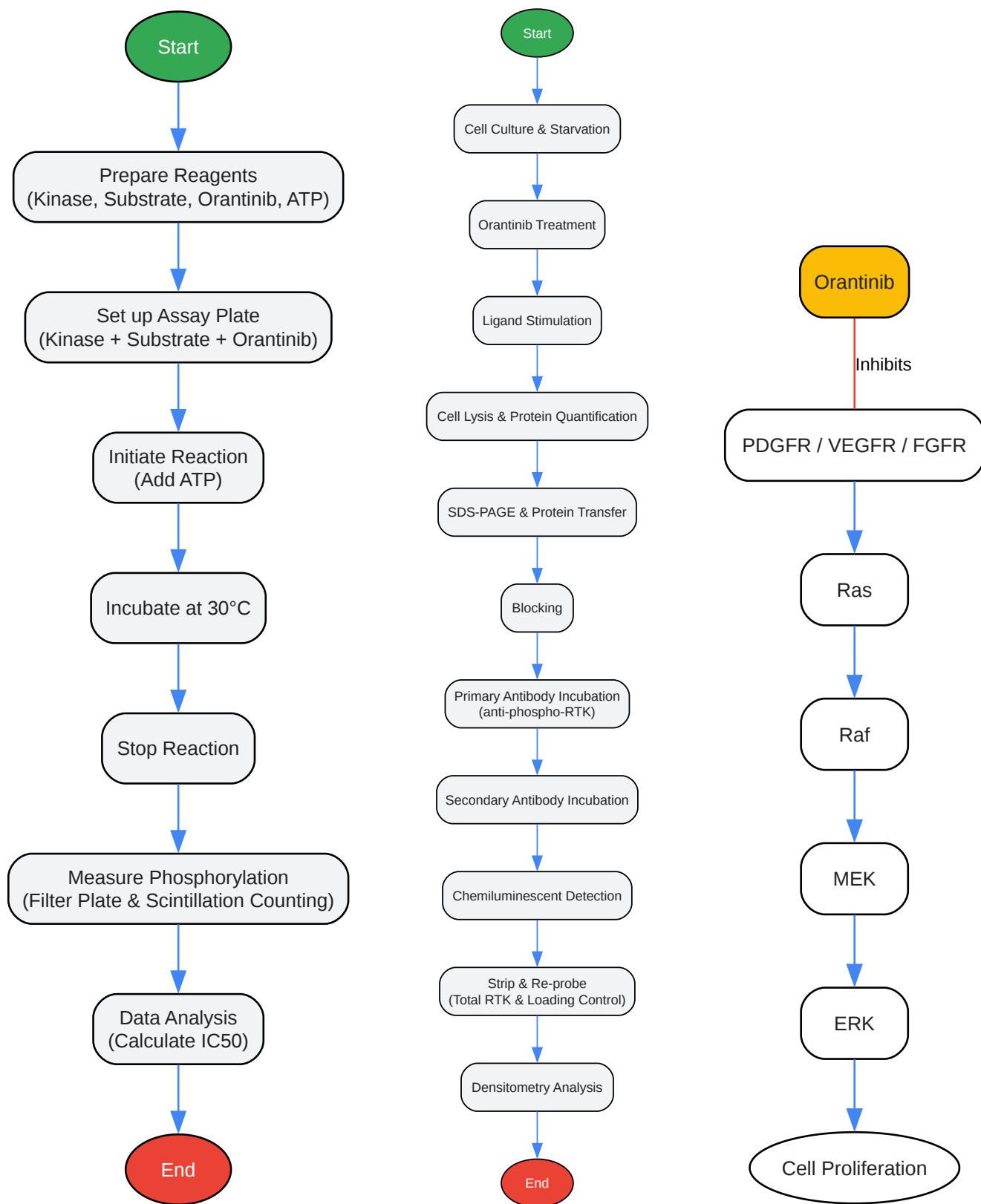
Materials:

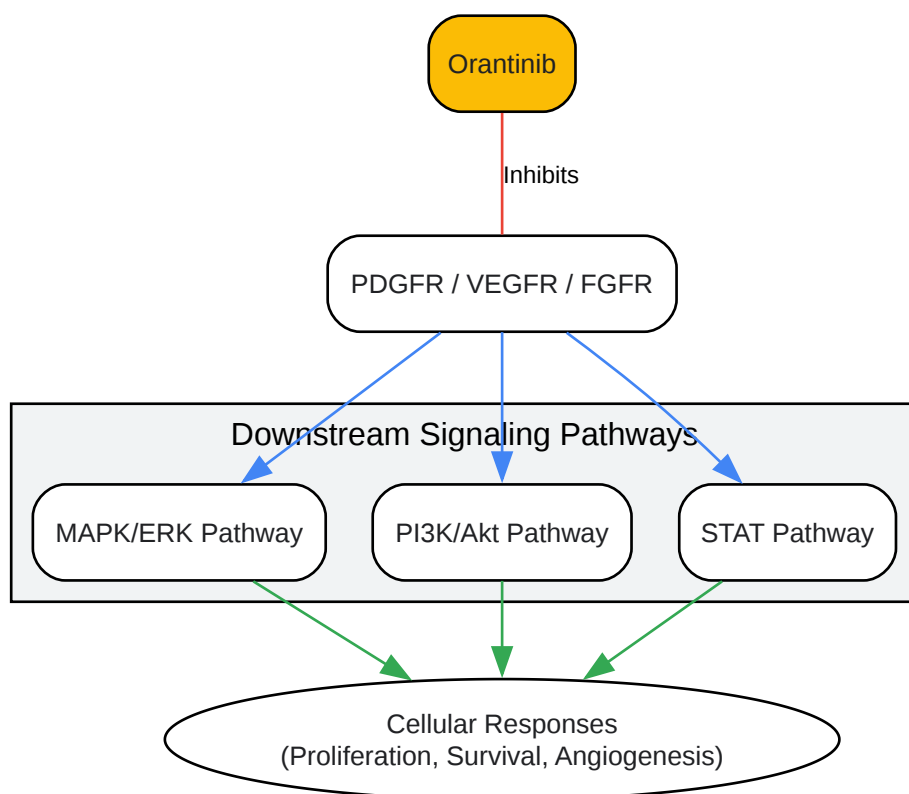
- Recombinant purified kinase (e.g., PDGFR β , VEGFR2, FGFR1)
- Specific peptide substrate for the kinase
- **Orantinib** (SU6668)
- Adenosine triphosphate (ATP), [γ -³²P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- 96-well filter plates
- Scintillation counter

Procedure:

- Prepare Reagents:
 - Prepare a serial dilution of **Orantinib** in DMSO. Further dilute in kinase reaction buffer to achieve final assay concentrations.
 - Prepare a solution of the kinase and substrate in kinase reaction buffer.
 - Prepare an ATP solution containing a mixture of cold ATP and [γ -³²P]ATP.
- Assay Setup:
 - In a 96-well plate, add the kinase, substrate, and varying concentrations of **Orantinib**.

- Include control wells with no inhibitor (positive control) and no kinase (negative control).
- Initiate Reaction:
 - Start the kinase reaction by adding the ATP solution to each well.
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop Reaction and Measure Phosphorylation:
 - Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
 - Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
 - Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ -³²P]ATP.
- Data Analysis:
 - Measure the radioactivity in each well using a scintillation counter.
 - Calculate the percentage of kinase inhibition for each **Orantinib** concentration relative to the positive control.
 - Plot the percentage of inhibition against the logarithm of the **Orantinib** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.





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